molecular formula C23H26N4O3 B5971254 1-ethyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one

1-ethyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one

Cat. No.: B5971254
M. Wt: 406.5 g/mol
InChI Key: NZTKHKIQLCVCEC-UHFFFAOYSA-N
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Description

1-ethyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one is a complex organic compound with a unique structure that combines a naphthyridine core with a piperazine moiety

Preparation Methods

The synthesis of 1-ethyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the naphthyridine core with 4-(4-methoxyphenyl)piperazine under suitable conditions.

    Ethylation and methylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-ethyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ethyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds include other naphthyridine derivatives and piperazine-containing molecules. Compared to these compounds, 1-ethyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds include:

  • 1-ethyl-3-{[4-(4-chlorophenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one
  • 1-ethyl-3-{[4-(4-fluorophenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one

These compounds share a similar core structure but differ in the substituents on the piperazine moiety, which can lead to variations in their properties and applications.

Properties

IUPAC Name

1-ethyl-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-4-25-15-20(21(28)19-10-5-16(2)24-22(19)25)23(29)27-13-11-26(12-14-27)17-6-8-18(30-3)9-7-17/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTKHKIQLCVCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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